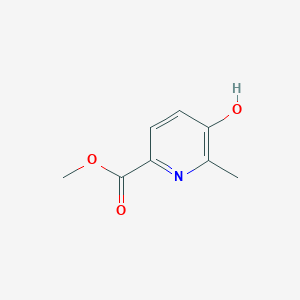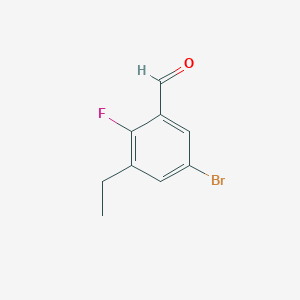
2,3,4,5,6-Pentafluorophenyl 3-bromopyridine-4-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5,6-Pentafluorophenyl 3-bromopyridine-4-sulfonate is a complex organic compound that features a pentafluorophenyl group attached to a bromopyridine sulfonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentafluorophenyl 3-bromopyridine-4-sulfonate typically involves the reaction of 3-bromopyridine-4-sulfonyl chloride with pentafluorophenol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,5,6-Pentafluorophenyl 3-bromopyridine-4-sulfonate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic aromatic substitution: The pentafluorophenyl group can participate in reactions with electrophiles, leading to the formation of substituted derivatives.
Coupling reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Electrophilic aromatic substitution: Electrophiles such as nitronium ions or acyl chlorides in the presence of Lewis acids like aluminum chloride.
Coupling reactions: Palladium catalysts and boronic acids or esters in the presence of bases like potassium carbonate.
Major Products Formed
Nucleophilic substitution: Substituted pyridine derivatives.
Electrophilic aromatic substitution: Substituted pentafluorophenyl derivatives.
Coupling reactions: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2,3,4,5,6-Pentafluorophenyl 3-bromopyridine-4-sulfonate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structural features.
Materials Science: Employed in the design of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.
Wirkmechanismus
The mechanism of action of 2,3,4,5,6-Pentafluorophenyl 3-bromopyridine-4-sulfonate depends on the specific application and reaction it is involved in. Generally, the compound can act as an electrophile or nucleophile in various chemical reactions. Its molecular targets and pathways are determined by the nature of the substituents and the reaction conditions. For example, in nucleophilic substitution reactions, the bromine atom is the leaving group, while in electrophilic aromatic substitution, the pentafluorophenyl group is the reactive site.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2,3,4,5,6-Pentafluorophenyl) 3-chloropyridine-4-sulfonate
- (2,3,4,5,6-Pentafluorophenyl) 3-iodopyridine-4-sulfonate
- (2,3,4,5,6-Pentafluorophenyl) 3-fluoropyridine-4-sulfonate
Uniqueness
2,3,4,5,6-Pentafluorophenyl 3-bromopyridine-4-sulfonate is unique due to the presence of both a highly electron-withdrawing pentafluorophenyl group and a reactive bromopyridine sulfonate moiety. This combination imparts distinct reactivity and stability, making it a valuable compound for various synthetic and research applications.
Eigenschaften
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-bromopyridine-4-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H3BrF5NO3S/c12-4-3-18-2-1-5(4)22(19,20)21-11-9(16)7(14)6(13)8(15)10(11)17/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPNSHFUCFMMNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H3BrF5NO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.11 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(R)-hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione](/img/structure/B8195429.png)

![(1R,4S)-bicyclo[2.2.1]heptan-2-one](/img/structure/B8195466.png)



![2-Bromo-1-[4-(trifluoromethylsulfonyl)phenyl]ethanone](/img/structure/B8195492.png)


